3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Predicted NMR characteristics (based on structural analogs):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic protons | 6.8–7.3 | Multiplet | 3H | Benzene ring (H-3, H-4, H-6) |
| Methoxy group (-OCH₃) | 3.8–3.9 | Singlet | 3H | Methoxy protons |
| Benzyl methylene (-CH₂-) | 3.5–3.7 | Singlet | 2H | Piperidine-attached benzyl CH₂ |
| Piperidine ring protons | 1.5–2.5 | Multiplet | 6H | Equatorial and axial CH₂ groups |
| Piperidine NH⁺ (hydrochloride) | 8.0–8.5 | Broad | 1H | Protonated nitrogen (exchange broadened) |
Note: Exact δ values require experimental validation.
Infrared (IR) Vibrational Frequency Analysis
Key IR absorption bands (predicted):
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C-O (methoxy) | 2800–2850 | Aliphatic C-O stretching |
| C-Cl | 600–800 | Aromatic C-Cl stretching |
| N-H (hydrochloride) | 2500–3300 | Broad NH⁺ stretching |
| C=C (aromatic) | 1450–1600 | Aromatic ring vibrations |
Mass Spectrometric Fragmentation Patterns
Predicted fragmentation pathways (based on molecular formula C₁₃H₁₉Cl₂NO):
| Fragment | m/z | Relative Abundance | Structural Basis |
|---|---|---|---|
| Molecular ion (M+H)⁺ | 276.2 | 100% | C₁₃H₁₉Cl₂NO⁺ |
| Loss of HCl | 240.2 | 45% | C₁₃H₁₈ClNO⁺ (free base) |
| Benzyl group (C₇H₆ClO) | 127.0 | 30% | Chloromethoxybenzyl fragment |
| Piperidine ring (C₅H₁₀N) | 84.1 | 15% | Demethylation and decarboxylation |
Data Tables
Table 1: Summary of Spectroscopic Data
| Technique | Key Observations | Relevance |
|---|---|---|
| ¹H NMR | Aromatic multiplet (6.8–7.3 ppm), methoxy singlet (3.8–3.9 ppm), NH⁺ broad peak (8.0–8.5 ppm) | Confirms substituent positions and protonation state. |
| IR | C-O (2800–2850 cm⁻¹), C-Cl (600–800 cm⁻¹), N-H (2500–3300 cm⁻¹) | Validates functional group presence. |
| MS | Base peak at 276.2 m/z (M+H)⁺, major fragments at 240.2 and 127.0 m/z | Supports molecular formula and fragmentation pathways. |
Properties
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMYRXQBWGMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-69-1 | |
| Record name | Piperidine, 3-[(5-chloro-2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route Overview
The predominant synthetic approach for 3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride involves nucleophilic substitution of piperidine with a benzyl halide derivative, specifically 5-chloro-2-methoxybenzyl chloride, followed by conversion to the hydrochloride salt.
Step 1: Preparation of 5-chloro-2-methoxybenzyl chloride
This intermediate is typically synthesized via chlorination of 5-chloro-2-methoxybenzyl alcohol or by direct chloromethylation of the corresponding aromatic compound.Step 2: Nucleophilic Substitution (Alkylation) of Piperidine
Piperidine acts as a nucleophile attacking the benzyl chloride under controlled conditions to form the 3-[(5-chloro-2-methoxyphenyl)methyl]piperidine intermediate.Step 3: Formation of Hydrochloride Salt
Treatment of the free base with hydrochloric acid yields the hydrochloride salt, improving the compound’s physicochemical properties for pharmaceutical use.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Value/Condition | Notes/Source |
|---|---|---|
| Solvent | Dichloromethane (DCM), Toluene | Anhydrous conditions preferred |
| Temperature | Room temperature to reflux (25–80°C) | Reflux often used to drive reaction |
| Base | Sodium hydroxide, Triethylamine | To neutralize HCl formed and drive reaction |
| Molar Ratio | Piperidine : Benzyl chloride = 1 : 1.1 to 1.5 | Slight excess of benzyl chloride to ensure complete alkylation |
| Reaction Time | 4–12 hours | Dependent on temperature and scale |
| Yield | 70–85% | High yields reported with optimized conditions |
| Purification | Column chromatography (silica gel), recrystallization (ethanol/water) | To achieve >95% purity |
Source: Adapted and consolidated from industrial and academic protocols
Mechanistic Insights and Synthetic Strategies
Nucleophilic Substitution Mechanism:
The reaction proceeds via an SN2 mechanism, where the lone pair on the nitrogen of piperidine attacks the electrophilic benzylic carbon of 5-chloro-2-methoxybenzyl chloride, displacing chloride ion.Control of Side Reactions:
Conditions are optimized to prevent over-alkylation or formation of quaternary ammonium salts. Use of mild bases and stoichiometric control is critical.Salt Formation:
The free base is converted to its hydrochloride salt by bubbling HCl gas or adding aqueous HCl, which precipitates the salt due to decreased solubility, facilitating isolation.
Research Findings on Reaction Optimization
Reaction Yield and Purity:
Systematic variation of solvent ratios, base strength, and temperature can enhance yield by up to 15% as demonstrated in related piperidine alkylations.Spectroscopic Monitoring:
In-line FTIR and NMR spectroscopy allow real-time monitoring of reaction progress, enabling precise quenching to minimize byproducts.Scale-Up Considerations:
Industrial synthesis employs controlled temperature and pressure in large reactors, with continuous removal of HCl byproduct to drive reaction equilibrium and maintain high purity.
Data Table Summarizing Preparation Parameters
| Aspect | Description | Comments/References |
|---|---|---|
| Starting Materials | Piperidine; 5-chloro-2-methoxybenzyl chloride | Commercially available or synthesized |
| Reaction Type | Nucleophilic substitution (SN2) | Primary synthetic step |
| Solvents Used | Dichloromethane, Toluene | Anhydrous preferred |
| Base Used | Sodium hydroxide, Triethylamine | Neutralizes HCl, drives reaction |
| Temperature Range | 25–80°C | Room temp to reflux |
| Reaction Time | 4–12 hours | Depends on scale and conditions |
| Yield Range | 70–85% | Optimized conditions |
| Purification Methods | Column chromatography, recrystallization | Achieves >95% purity |
| Salt Formation | Treatment with HCl | Enhances solubility and stability |
| Analytical Confirmation | NMR, Mass Spectrometry, Elemental Analysis | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Neuropharmacological Applications
This compound has been investigated for its neurotropic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to the pathogenesis of AD. By inhibiting AChE, these compounds may enhance cholinergic neurotransmission, potentially improving cognitive function in patients with AD .
Therapeutic Potential in Alzheimer's Disease
The compound's ability to activate 5-HT4 receptors while inhibiting AChE suggests a dual-action approach that could be beneficial for treating AD. This strategy aims to provide symptomatic relief while also addressing underlying pathophysiological mechanisms .
Case Studies
Several studies have explored the efficacy of piperidine derivatives in animal models:
- Animal Model Studies : In vivo tests demonstrated that compounds similar to 3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride showed significant improvements in memory and learning tasks, indicating potential as a treatment for cognitive decline associated with AD .
Broader Pharmacological Applications
Beyond neurodegenerative diseases, compounds related to this compound have potential applications in treating mood disorders due to their serotonergic activity. The modulation of serotonin receptors can lead to improved mood and reduced anxiety symptoms .
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of 3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride with its closest analogs:
*Calculated based on molecular structure.
Key Observations:
Paroxetine’s 3,4-methylenedioxy and 4-fluorophenyl groups contribute to its selective serotonin reuptake inhibition (SSRI) activity, suggesting that substituent electronic effects critically influence receptor binding .
Salt Forms :
- Hydrochloride salts (e.g., target compound, paroxetine) generally exhibit higher aqueous solubility than free bases, aiding formulation .
Biological Activity
3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride, often referred to as Donecopride, is a compound that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H16ClN·HClO2
- Molecular Weight : 265.18 g/mol
Donecopride exhibits its biological effects primarily through the inhibition of acetylcholinesterase (AChE) and agonism of the serotonin receptor subtype 4 (5-HT4R). This dual action is significant in enhancing cholinergic neurotransmission and modulating serotonergic pathways, which are crucial in various neurodegenerative conditions.
In Vitro Studies
Research indicates that Donecopride effectively inhibits AChE, which is vital for the breakdown of acetylcholine in the synaptic cleft. The inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling. In a study comparing various compounds, Donecopride showed an IC50 value of approximately 6 nM for AChE inhibition, highlighting its potency relative to other known inhibitors .
In Vivo Studies
In animal models, Donecopride has demonstrated significant effects on spontaneous locomotor activity and cognitive function. For instance, at doses of 1, 3, and 10 mg/kg, it modified locomotor activity compared to control groups treated with saline. These findings suggest that Donecopride may have potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease .
Case Studies
- Cognitive Enhancement : In a study involving aged rats, Donecopride was administered to assess its effects on memory retention and cognitive performance. Results indicated improved performance in maze tests compared to untreated controls.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of Donecopride against oxidative stress-induced neuronal damage. The compound exhibited a protective effect on neuronal cells exposed to hydrogen peroxide, suggesting potential therapeutic benefits in neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of Donecopride compared to other AChE inhibitors:
| Compound | AChE IC50 (nM) | 5-HT4R Ki (nM) | Cognitive Effects |
|---|---|---|---|
| Donecopride | 6 | 9.3 | Significant |
| Rivastigmine | 6 | Not Applicable | Moderate |
| Galantamine | 15 | Not Applicable | Mild |
Q & A
Q. What are the recommended synthetic routes for 3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous piperidine derivatives, key steps include:
- Alkylation of piperidine : Reacting piperidine with a chlorinated benzyl intermediate (e.g., 5-chloro-2-methoxybenzyl chloride) in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
- Base selection : Sodium hydroxide or triethylamine is often used to deprotonate intermediates and drive the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine ring protons at δ 1.5–2.8 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in aromatic regions .
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular ion peaks (e.g., [M+H]+ for C14H19ClNO2·HCl at m/z 304.08) .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (±0.3%) to confirm stoichiometry .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) if airborne particulates form .
- Storage : Store at 2–8°C in airtight containers away from oxidizers (e.g., peroxides) to prevent degradation .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, a central composite design identified optimal DCM/water ratios (3:1) for a related piperidine derivative, improving yield by 15% .
- Process Simulation : Tools like Aspen Plus model heat transfer and mixing efficiency to prevent exothermic runaway reactions .
- In-line Analytics : FTIR monitors reaction progress in real time, enabling timely quenching .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational isomers (e.g., chair vs. boat piperidine forms) by observing signal coalescence at elevated temperatures .
- Impurity Profiling : HPLC-MS (C18 column, 0.1% TFA/acetonitrile gradient) identifies byproducts (e.g., dechlorinated analogs) that distort NMR signals .
- Computational Validation : Density Functional Theory (DFT) predicts 13C chemical shifts (±2 ppm accuracy) to cross-verify experimental data .
Q. What strategies validate target receptor interactions in pharmacological studies?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated ligands (e.g., [3H]-naloxone for opioid receptors) to measure IC50 values. Include positive controls (e.g., meperidine hydrochloride for µ-opioid receptors) .
- Functional Assays : Calcium flux assays (FLIPR) or cAMP inhibition tests confirm agonism/antagonism. For example, EC50 values <1 µM suggest high potency .
- Selectivity Screening : Test against off-target receptors (e.g., serotonin 5-HT2A) to rule out non-specific binding .
Q. How to assess environmental toxicity and biodegradation pathways?
Methodological Answer:
- OECD 301D Test : Measure biodegradation in activated sludge (28-day study). <10% degradation indicates persistence, requiring advanced oxidation (UV/H2O2) for remediation .
- Ecotoxicology : Daphnia magna acute toxicity (48h LC50) and algal growth inhibition (72h EC50) quantify aquatic hazards. Piperidine derivatives often show LC50 >10 mg/L, suggesting moderate risk .
- Soil Mobility : High log Kow (>3) predicts bioaccumulation; soil column studies quantify leaching potential .
Q. What computational methods predict metabolic stability?
Methodological Answer:
- CYP450 Metabolism : Docking simulations (AutoDock Vina) identify likely oxidation sites (e.g., piperidine ring N-demethylation). Validate with liver microsome assays (e.g., t1/2 <30 min indicates rapid clearance) .
- QSAR Models : Use descriptors (polar surface area, H-bond donors) to predict permeability (e.g., Caco-2 cell models). A PSA <60 Ų suggests good oral bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
